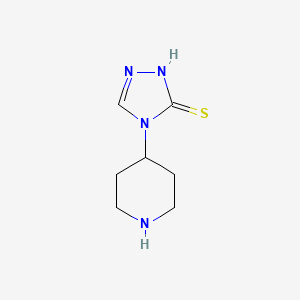

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of these triazole derivatives often involves multiple steps, including etherification, hydrazonation, cyclization, and reduction. Microwave irradiation and green media such as PEG-400 have been utilized to improve the efficiency of these syntheses. The overall yields reported range from 32% to 51%, which suggests a moderate level of efficiency in the synthetic processes. The use of natural piperine as a starting material for some of these compounds highlights the integration of natural products into synthetic medicinal chemistry .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Quantum chemical calculations, including DFT methods, have been employed to predict and analyze the energy, geometrical structure, and vibrational wavenumbers. These studies provide detailed insights into the conformational flexibility and stability of the molecules. For instance, the piperazine ring in some derivatives adopts a chair conformation, which could influence the biological activity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of these triazole derivatives has been explored through their biological evaluations. The cyclohexyl substituted derivative, for example, has shown significant trypanocidal activity, indicating that the triazole core can be effectively modified to target specific biological pathways. The structure-activity relationship (SAR) studies suggest that lipophilicity is a key factor in enhancing the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives, such as electric dipole moment, polarizability, and hyperpolarizability, have been investigated through quantum chemical calculations. These properties are crucial for understanding the interaction of the molecules with biological targets. The molecular electrostatic potential and frontier molecular orbitals have also been analyzed to elucidate the molecular properties that contribute to their potential as chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antiparasitic Applications

- Trypanocidal Activity : A derivative of 1,2,4-triazole-3-thiones, synthesized from natural piperine, showed promising trypanocidal activity against Trypanosoma cruzi (Franklim et al., 2013).

Anticancer Applications

- EGFR Inhibition : Benzimidazole derivatives bearing 1,2,4-triazole were studied for their mechanism as anti-cancer agents through molecular docking and theoretical analyses (Karayel, 2021).

- Chemotherapeutic Agent : A novel triazoline-3-thione compound, potentially useful as a chemotherapeutic agent, was evaluated through quantum chemical calculations (El-Emam et al., 2012).

- Antineoplastic Activity : A specific 1,2,4-triazole derivative was evaluated for its anticancer activity against Dalton’s Lymphoma Ascitic in mice (Arul & Smith, 2016).

Antimicrobial and Antifungal Applications

- Antibacterial and Antifungal Agents : Various derivatives were synthesized and tested for their potential as antibacterial, antifungal, and antitubercular agents (Rishikesan et al., 2021).

- Synthesis for Antimicrobial Activities : Novel 1,2,4-triazole derivatives containing phenylpyrazole and piperazine moieties were synthesized and showed herbicidal and fungicidal activities (Wang et al., 2016).

Other Applications

- Corrosion Inhibition : Piperidine derivatives were studied for their corrosion inhibitive properties on brass in natural sea water (Xavier & Nallaiyan, 2011).

- Reactivity and Adsorption Behavior : The reactivity properties and adsorption behavior of a triazole derivative were investigated, highlighting its potential for pharmaceutical applications (Al-Ghulikah et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial and antitubercular activities .

Mode of Action

It is known that similar compounds interact with their targets to inhibit the growth of bacteria, fungi, and mycobacterium tuberculosis .

Biochemical Pathways

Related compounds have been found to interfere with the normal functioning of microorganisms, leading to their death .

Pharmacokinetics

The structure-activity relationship (sar) studies of similar compounds indicate the vital role of lipophilicity as a major factor in enhancing the biological activity of these compounds .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37rv strain .

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

4-Piperidin-4-yl-1H-1,2,4-triazole-5-thione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, enhancing its biological activity. For instance, it has demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, indicating its potential as an antitubercular agent . The compound’s lipophilicity is a major factor in enhancing its biological activity, allowing it to interact effectively with lipid membranes and proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the growth of various bacterial and fungal strains, thereby disrupting their cellular processes . Additionally, it has shown potential in modulating immune responses, which could be beneficial in treating infections and inflammatory conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that while the compound remains effective in inhibiting microbial growth, its potency may diminish, necessitating higher concentrations for sustained effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its lipophilic nature facilitates its diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments . This distribution pattern is crucial for its biological activity, as it ensures the compound reaches its target sites effectively .

Subcellular Localization

The subcellular localization of this compound significantly affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in disrupting cellular processes and inhibiting microbial growth .

Eigenschaften

IUPAC Name |

4-piperidin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h5-6,8H,1-4H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMDYZAVUSASJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

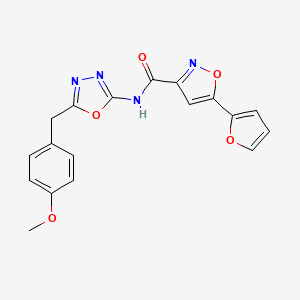

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)